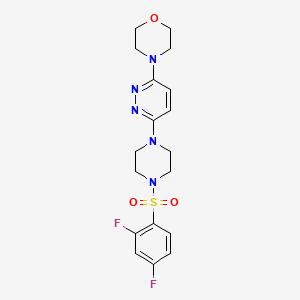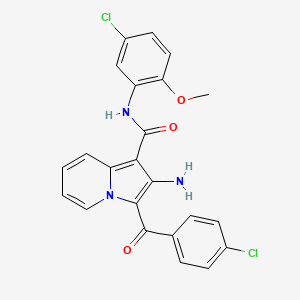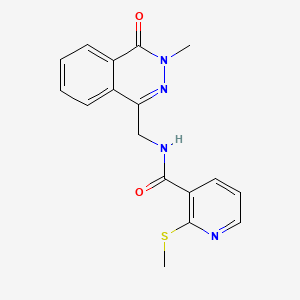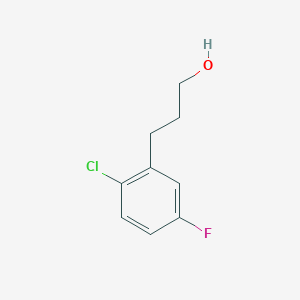
4-(6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with potential applications in various fields. It contains a morpholine ring, a pyridazine ring, and a piperazine ring, which are all connected by various functional groups .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the individual rings, the introduction of the sulfonyl group, and the connection of the rings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by its three heterocyclic rings and the presence of two fluorine atoms on the phenyl ring . The exact 3D conformation of the molecule can vary depending on the environment and the presence of other molecules.Scientific Research Applications
Synthesis and Pharmacological Applications
Glucan Synthase Inhibitors for Antifungal Activity : Compounds structurally related to the specified chemical have been studied for their role as β-1,3-glucan synthase inhibitors, showing significant efficacy in in vivo models of fungal infection. This highlights their potential use in developing new antifungal therapies (Ting et al., 2011) (Zhou et al., 2011).
Antinociceptive Properties : Another research direction explores the antinociceptive (pain-reducing) activity of 3-pyridazinone derivatives, showing potential for the development of new pain management medications (Gokçe et al., 2001).
Material Science and Chemical Synthesis
Ionic Liquid Crystals for Material Science : Research into piperidinium, piperazinium, and morpholinium cations (structural components related to the query compound) has shown these compounds' ability to form ionic liquid crystals, which can be used in various applications, including display technologies and electronic devices (Lava et al., 2009).
Task-Specific Ionic Liquids for Solubilizing Metal Oxides : Studies have also focused on developing task-specific ionic liquids incorporating morpholine and piperazine motifs for the selective dissolution of metal oxides, highlighting the potential industrial applications in recycling and materials processing (Nockemann et al., 2008).
Future Directions
The future directions for the study of this compound could include a detailed investigation of its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential therapeutic effects .
properties
IUPAC Name |
4-[6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-18(22-21-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAYRUVMBGKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2647997.png)
![N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2647998.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2648002.png)


![2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2648007.png)
![N-[1-(2-Fluorophenyl)-1-methoxypropan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2648009.png)

![5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hcl](/img/structure/B2648012.png)

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B2648014.png)

